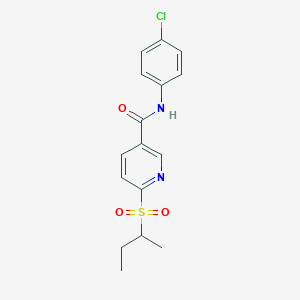
6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide, commonly known as SBCPN, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. SBCPN is a member of the nicotinamide class of compounds and has been shown to possess a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
A study developed a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide, aiming to use it as a probe for studying enzyme-catalyzed reactions. This research opens the door to the application of nicotinamide derivatives in biochemical assays and molecular biology studies, highlighting the potential of such compounds in scientific research Barrio, Secrist, & Leonard, 1972.
Synthesis of Intermediate of Herbicide Nicosulfuron
Nicotinamide derivatives have been explored for their use in the synthesis of key intermediates for herbicides, such as nicosulfuron. This application underscores the compound's utility in agricultural chemistry and the development of novel agrochemicals Peng Xue-wei, 2011.
Herbicidal Activity of Nicotinic Acid Derivatives
Research on nicotinic acid derivatives, closely related to nicotinamide derivatives, has shown significant herbicidal activity against certain species of weeds. This suggests that nicotinamide derivatives could potentially be engineered for use in developing new herbicides Chen Yu et al., 2021.
Antiviral and Antiprotozoal Activity
Studies on nicotinamide and its derivatives have shown promise in antiviral and antiprotozoal activity, suggesting a potential application in the development of new therapeutic agents against infectious diseases Ismail et al., 2003; Chen et al., 2010.
DNA Damage Repair
Nicotinamide has been investigated for its capacity to stimulate the repair of DNA damage in human lymphocytes, indicating its potential role in reducing the mutagenic and carcinogenic effects of DNA-damaging agents. This aspect could have implications in cancer prevention and therapy Berger & Sikorski, 1980.
Propiedades
IUPAC Name |
6-butan-2-ylsulfonyl-N-(4-chlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-11(2)23(21,22)15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHLDQUFTDGMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

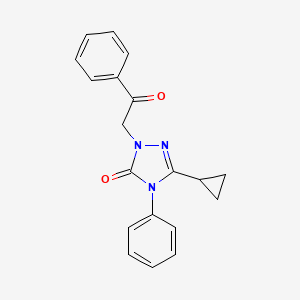
![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)

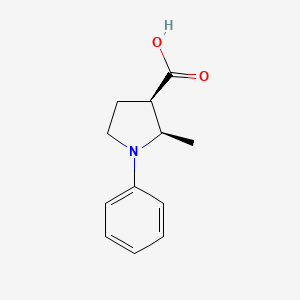
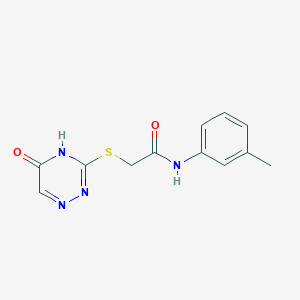
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
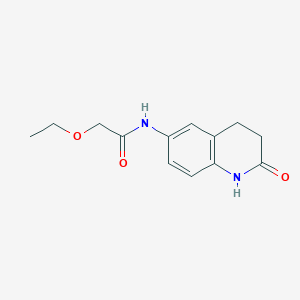
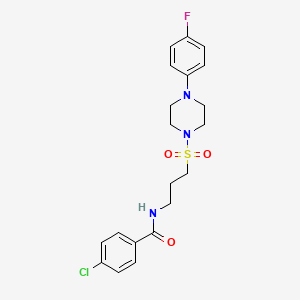
![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
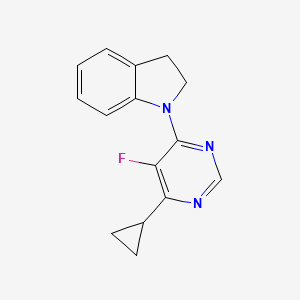
![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)